N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
Structure and Key Features
The compound N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a sulfonamide-containing ethanediamide derivative. Its structure includes:
- A 4-fluorobenzenesulfonyl group, which enhances electron-withdrawing properties and metabolic stability.
- An ethanediamide (oxalamide) backbone with a 2-hydroxyethyl group, enabling hydrogen bonding and solubility modulation.
For example:
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKFCIYUVKRFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide generally involves multiple steps, starting from readily available precursors. The typical synthetic route includes:
Formation of the Sulfonyl Intermediate:
Thiophene Incorporation: : The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Ethanediamide Backbone Assembly: : The ethanediamide structure is formed by reacting with ethylenediamine, under conditions that promote amide bond formation.
Hydroxyethyl Substitution: : Finally, the hydroxyethyl group is introduced using reactions such as nucleophilic substitution or addition of ethylene oxide.
Industrial Production Methods
On an industrial scale, these reactions are optimized for higher yields and cost efficiency. Key factors include:
Choice of Solvents: : Using solvents that enhance reaction rates and improve product solubility.
Catalysts: : Efficient and recyclable catalysts that reduce costs and environmental impact.
Temperature and Pressure Conditions: : Adjusting these parameters to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxidative agents to modify specific functional groups.
Reduction: : Use of reducing agents to alter the oxidation state of components.
Substitution: : Replacing functional groups with others, typically using nucleophilic or electrophilic reagents.
Addition and Elimination: : Adding or removing small molecules to/from the compound.
Common Reagents and Conditions
Oxidation: : Reagents like m-Chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Utilization of halides or alcohols in the presence of strong bases or acids.
Major Products
The products formed from these reactions are highly dependent on the specific reagents and conditions used. Major products can include modified amides, sulfonamides, and thiophene derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, especially in the design of new materials with specific electronic or optical properties.
Biology
In biological research, it may serve as a probe to study sulfonamide and thiophene interactions with biological targets, offering insights into enzyme functions and signaling pathways.
Medicine
It holds potential in medicinal chemistry for the development of new pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or proteins.
Industry
In the industrial realm, its unique properties could be leveraged in the manufacturing of specialty chemicals or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide depends on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, altering their activity. The exact pathways include:
Enzyme Inhibition: : Binding to the active site of enzymes, inhibiting their catalytic activity.
Receptor Modulation: : Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related sulfonamide-ethanediamides is provided below:
Key Observations
Substituent Effects: Fluorine vs. Chlorine: The 4-fluorobenzenesulfonyl group in the target compound offers a balance between electronegativity and metabolic stability compared to chlorinated analogues (). Fluorine’s smaller size may reduce steric hindrance in target binding . Thiophene vs. target compound).
Backbone Modifications: Ethanediamide derivatives (e.g., ) exhibit superior hydrogen-bonding capacity compared to benzamides (), enhancing solubility and target affinity.
Tautomerism and Stability :
- Like the 1,2,4-triazole derivatives in , the target compound may exhibit tautomerism, though spectroscopic data (e.g., absence of νS-H) would confirm dominance of the thione form, enhancing stability .
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C20H20FNO5S3
- Molecular Weight : Approximately 469.56 g/mol
The compound features a unique combination of functional groups, including a fluorobenzenesulfonyl group and a thiophene ring, which are known to enhance its reactivity and interaction with biological systems. The presence of the sulfonamide and thiophene moieties is particularly significant in terms of biological activity.
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Known for its ability to undergo nucleophilic substitution reactions. |
| Thiophene Ring | Participates in electrophilic aromatic substitution and can form hydrogen bonds. |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and thiophene structures exhibit various biological activities , including antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown significant cytotoxicity against various cancer cell lines and inhibition of carbonic anhydrase, which is a target for anti-tumor drugs.
Antitumor Activity
The compound's potential as an anticancer agent has been highlighted in several studies. Notably, compounds similar to this compound have demonstrated significant tumor cell inhibitory activities in vitro. For example, related compounds exhibited IC50 values indicating effective inhibition against HepG2 liver cancer cells .
The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating their activity. This interaction may lead to various biological effects, such as:
- Inhibition of key enzymes (e.g., HDACs)
- Induction of apoptosis in cancer cells
- Alteration of cell cycle progression
Synthesis and Testing
A study focused on synthesizing derivatives of 4-fluorobenzoic acid demonstrated that compounds with similar structures effectively inhibited cholinesterases, suggesting potential applications in neuropharmacology . These findings indicate that the unique structural features of this compound could also lead to valuable insights into its biological activity.
Comparative Analysis
A comparative analysis of related compounds reveals that those with similar functional groups often exhibit enhanced bioactivity. For example:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| FNA (related compound) | 1.30 | Antitumor activity against HepG2 cells |
| Sulfonamide derivative | Varies | Antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
